molecular formula C24H29N5O3S2 B11650536 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11650536
M. Wt: 499.7 g/mol
InChI Key: FMTYJJKDCLBIKC-MNDPQUGUSA-N
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Description

3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C24H29N5O3S2 and its molecular weight is 499.7 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H26N4O3S2C_{22}H_{26}N_{4}O_{3}S_{2} with a molecular weight of approximately 458.6 g/mol. The compound features a thiazolidinone scaffold, which is known for various biological activities including antimicrobial and anticancer effects.

Antibacterial Activity

Research indicates that thiazolidinone derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effective inhibition of biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa. In a study evaluating various thiazolidinone derivatives, some exhibited over 50% reduction in biofilm formation at concentrations correlating with their minimum inhibitory concentrations (MIC) .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

CompoundTarget BacteriaMIC (µg/mL)Biofilm Reduction (%)
1S. aureus0.561.34
2P. aeruginosa125.462.69
3S. epidermidis5056.74

Anticancer Activity

The anticancer potential of this compound has been explored through its effects on various cancer cell lines. A related thiazolidinone derivative demonstrated significant cytotoxicity against cancer cells with IC50 values lower than those of standard chemotherapeutic agents . The mechanism of action includes the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Activity

In a recent study, derivatives structurally similar to the compound showed promising results against breast cancer cell lines (MCF-7). The compounds induced apoptosis via the mitochondrial pathway, evidenced by increased levels of pro-apoptotic proteins .

Antioxidant Activity

The antioxidant properties of the compound are attributed to its ability to scavenge reactive oxygen species (ROS). Studies have shown that thiazolidinone derivatives can significantly reduce oxidative stress markers in cellular models, suggesting a protective effect against oxidative damage .

The antioxidant activity is believed to stem from the thiazolidinone moiety's structural characteristics, which facilitate electron donation and radical scavenging capabilities. This was confirmed through various assays measuring DPPH and ABTS radical scavenging activities.

Properties

Molecular Formula

C24H29N5O3S2

Molecular Weight

499.7 g/mol

IUPAC Name

(5Z)-3-cyclohexyl-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H29N5O3S2/c30-15-14-26-10-12-27(13-11-26)21-18(22(31)28-9-5-4-8-20(28)25-21)16-19-23(32)29(24(33)34-19)17-6-2-1-3-7-17/h4-5,8-9,16-17,30H,1-3,6-7,10-15H2/b19-16-

InChI Key

FMTYJJKDCLBIKC-MNDPQUGUSA-N

Isomeric SMILES

C1CCC(CC1)N2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CCO)/SC2=S

Canonical SMILES

C1CCC(CC1)N2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)N5CCN(CC5)CCO)SC2=S

Origin of Product

United States

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